molecular formula C10H8FNO2 B556500 5-Fluoroindole-3-acetic acid CAS No. 443-73-2

5-Fluoroindole-3-acetic acid

Cat. No.: B556500
CAS No.: 443-73-2
M. Wt: 193,18 g/mole
InChI Key: GWLLOJBOPVNWNF-UHFFFAOYSA-N
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Description

5-Fluoroindole-3-acetic acid is a derivative of indole-3-acetic acid, which is a well-known plant hormone. This compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and an acetic acid group at the 3-position. It is a solid, typically white to light yellow in color, and has a distinct odor. The molecular formula of this compound is C10H8FNO2, and it has a molecular weight of 193.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindole-3-acetic acid can be achieved through various methods. One common approach involves the halogenation of indole-3-acetic acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoroindole-3-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in plant growth and development, as well as its potential effects on microbial communities.

    Medicine: Research is ongoing to explore its potential as a prodrug for targeted cancer therapy, where it is activated by specific enzymes to release cytotoxic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoroindole-3-acetic acid involves its interaction with specific enzymes and receptors. In the context of cancer therapy, the compound is activated by enzymes such as horseradish peroxidase, leading to the formation of cytotoxic radicals that induce cell death. The molecular targets include DNA and other cellular components, resulting in the disruption of cellular processes and apoptosis .

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the fluorine atom.

    5-Chloroindole-3-acetic acid: Similar to 5-Fluoroindole-3-acetic acid but with a chlorine atom instead of fluorine.

    5-Bromoindole-3-acetic acid: Contains a bromine atom at the 5-position of the indole ring.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and biomedical research .

Properties

IUPAC Name

2-(5-fluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLOJBOPVNWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196108
Record name 5-Fluoro-1H-indole-3-acetic acid
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-73-2
Record name 5-Fluoroindole-3-acetic acid
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Record name 443-73-2
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Record name 5-fluoro-1H-indole-3-acetic acid
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Record name 5-Fluoro-1H-indole-3-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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